molecular formula C11H11NO B6248447 rac-(2aR,8bR)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azet-2-one, cis CAS No. 874292-65-6

rac-(2aR,8bR)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azet-2-one, cis

Cat. No.: B6248447
CAS No.: 874292-65-6
M. Wt: 173.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(2aR,8bR)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azet-2-one, cis is a complex organic compound characterized by its unique naphthoazetone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2aR,8bR)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azet-2-one, cis typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthalene derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

rac-(2aR,8bR)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azet-2-one, cis undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce fully saturated naphthoazetone compounds.

Scientific Research Applications

rac-(2aR,8bR)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azet-2-one, cis has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which rac-(2aR,8bR)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azet-2-one, cis exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The pathways involved often include modulation of signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2aR,8bR)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azet-2-one, trans
  • rac-(2aR,8bR)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azet-2-one, cis-2

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This stereochemistry can result in different biological activities compared to its isomers.

Properties

CAS No.

874292-65-6

Molecular Formula

C11H11NO

Molecular Weight

173.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.